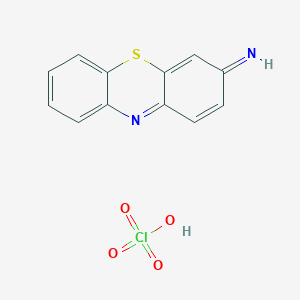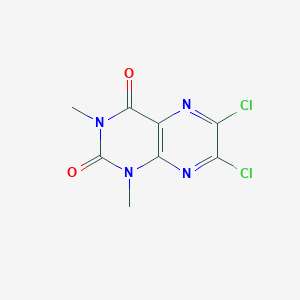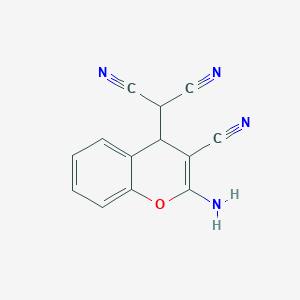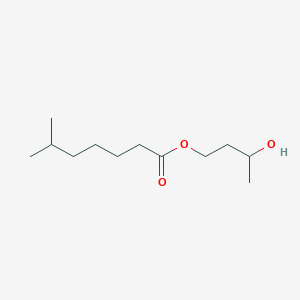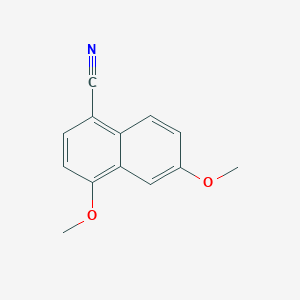
4,6-Dimethoxynaphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxynaphthalene-1-carbonitrile is an organic compound with the molecular formula C13H11NO2 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 4 and 6 positions and a carbonitrile group at the 1 position
Métodos De Preparación
The synthesis of 4,6-Dimethoxynaphthalene-1-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4,6-dimethoxynaphthalene with a suitable nitrile source under specific conditions. For instance, the compound can be synthesized through the Sandmeyer reaction, where the diazonium salt of 4,6-dimethoxynaphthalene is treated with copper(I) cyanide to introduce the carbonitrile group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
4,6-Dimethoxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,6-Dimethoxynaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxynaphthalene-1-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4,6-Dimethoxynaphthalene-1-carbonitrile can be compared with other naphthalene derivatives such as:
1,4-Dimethoxynaphthalene: Lacks the carbonitrile group, making it less reactive in certain nucleophilic addition reactions.
4,6-Dimethoxynaphthalene: Without the carbonitrile group, it has different electronic properties and reactivity.
Naphthalene-1-carbonitrile: Lacks the methoxy groups, affecting its solubility and chemical behavior.
The presence of both methoxy and carbonitrile groups in this compound makes it unique, providing a balance of electronic effects and reactivity that can be advantageous in various chemical and biological applications.
Propiedades
Número CAS |
90036-55-8 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
4,6-dimethoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H11NO2/c1-15-10-4-5-11-9(8-14)3-6-13(16-2)12(11)7-10/h3-7H,1-2H3 |
Clave InChI |
DIYXCSVIPDRBRL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC(=C2C=C1)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
methanone](/img/structure/B14379875.png)

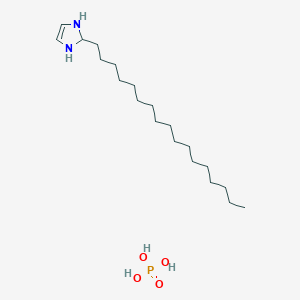
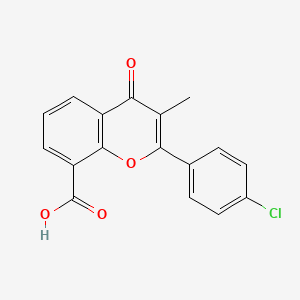


![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
